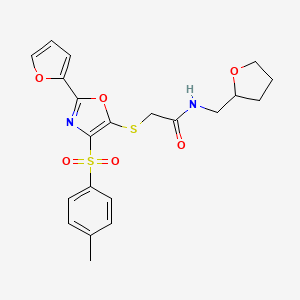

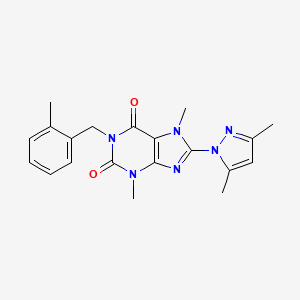

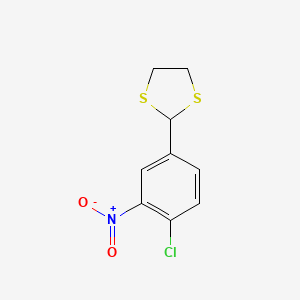

![molecular formula C16H24N4O2S B2628083 2-(4-(丁基磺酰基)哌嗪-1-基)-1-甲基-1H-苯并[d]咪唑 CAS No. 1235138-39-2](/img/structure/B2628083.png)

2-(4-(丁基磺酰基)哌嗪-1-基)-1-甲基-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(4-(butylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C16H24N4O2S . It is a versatile compound that finds applications in various fields.

Synthesis Analysis

The synthesis of imidazole compounds, which is the core structure of the given compound, has been well-studied. Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .

Molecular Structure Analysis

The molecular structure of “2-(4-(butylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” involves a piperazine unit linked to a benzimidazole moiety . The insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head and tail moieties led to a marked enhancement of the aqueous solubility .

Chemical Reactions Analysis

The chemical reactions involving imidazole compounds are diverse and complex. Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Most of the synthesized compounds exhibited good inhibitory activity on NO and TNF-α production .

科学研究应用

抗病毒应用

该化合物的衍生物已被合成并评估其潜在的抗 HIV 活性。例如,一项研究探讨了新的 5-取代哌嗪基-4-硝基咪唑衍生物的合成和结构,旨在开发非核苷逆转录酶抑制剂,用于 MT-4 细胞中的抗 HIV-1 和抗 HIV-2 活性 (Al-Masoudi 等,2007)。

阿尔茨海默病治疗

作为治疗阿尔茨海默病的 5HT6 拮抗剂,另一种衍生物 SAM-760 表现出有趣的药代动力学特征,并且与 CYP3A 抑制剂酮康唑的药物-药物相互作用潜力降低 (Sawant-Basak 等,2018)。

抗炎活性

由基础化学结构合成的化合物在体外和体内表现出显着的抗炎特性,表明在治疗炎症相关疾病中具有潜在的治疗用途 (Ahmed 等,2017)。

抗菌和抗真菌特性

包括具有苯并[d]咪唑结构在内的几种含唑哌嗪衍生物已显示出有希望的抗菌和抗真菌活性,表明它们可用于开发新的抗菌剂 (Gan 等,2010)。

缓蚀

苯并[d]咪唑的衍生物也已被探索作为酸性环境中钢的缓蚀剂,展示了该化合物的多功能性和在工业环境中的潜在应用 (Yadav 等,2016)。

抗癌研究

已合成并评估了含有苯并[d]咪唑部分的化合物,以了解其抗癌活性,其中一些化合物对某些癌细胞系显示出选择性疗效,突出了其在癌症治疗应用中的潜力 (Boddu 等,2018)。

未来方向

The future directions for “2-(4-(butylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” and similar compounds are promising. They are being explored for their potential in scientific research, where they find applications in various fields. The interest and importance of imidazole-containing analogs in the field of medicinal chemistry are remarkable .

属性

IUPAC Name |

2-(4-butylsulfonylpiperazin-1-yl)-1-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O2S/c1-3-4-13-23(21,22)20-11-9-19(10-12-20)16-17-14-7-5-6-8-15(14)18(16)2/h5-8H,3-4,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEQTGMBRVNFCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(butylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

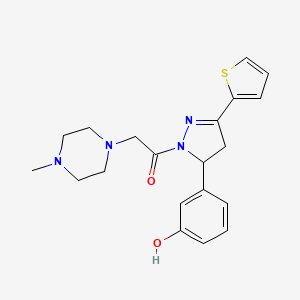

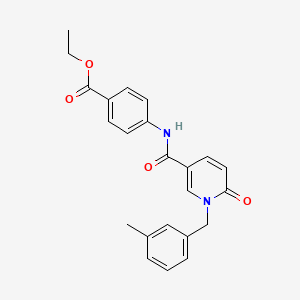

![3-(2-Chlorophenyl)-5-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2628001.png)

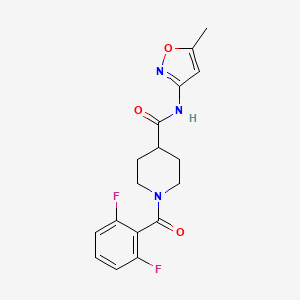

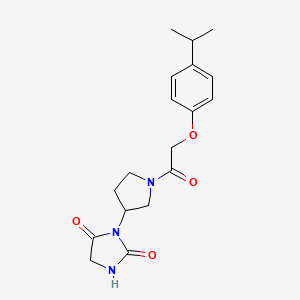

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2628009.png)

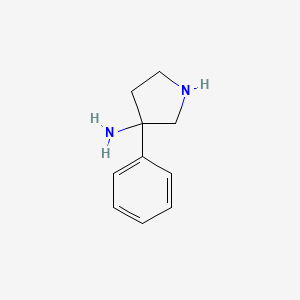

![5-chloro-2-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2628018.png)